molecular formula C17H18N4O4 B2611126 N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448046-39-6

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Katalognummer B2611126
CAS-Nummer: 1448046-39-6
Molekulargewicht: 342.355
InChI-Schlüssel: FBLZTKLHBAFCOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a potent FXa inhibitor . It is also known as Rivaroxaban , an orally active direct factor Xa (FXa) inhibitor drug developed by Bayer . It is used for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline. This is followed by the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .


Molecular Structure Analysis

The molecular structure of this compound is C19H18ClN3O5S . The InChI code is 1S/C19H18ClN3O5S/c20-16-6-5-15 (29-16)18 (25)21-9-14-10-23 (19 (26)28-14)13-3-1-12 (2-4-13)22-7-8-27-11-17 (22)24/h1-6,14H,7-11H2, (H,21,25)/t14-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The reaction involves the use of nitro aniline, DMSO, and triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 732.6°C at 760 mmHg and a melting point of 228-229°C . The molecular formula is C19H18ClN3O5S and the molecular weight is 248.282 .

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is part of a broader class of compounds that exhibit intriguing chemical properties and potential for synthesis of novel heterocyclic compounds. Research in this domain explores the chemistry of cyclic aminooxycarbenes, including oxazolidin-2-ylidenes, which are intermediates in various synthetic processes. These compounds have been used to generate spiro-fused hydantoins and 2-oxazolines, indicating their utility in creating complex molecular architectures with potential biological activities (Couture & Warkentin, 1997).

Biological Activities

Derivatives similar to this compound have been synthesized and evaluated for their biological activities, including antibacterial, antifungal, and anticancer properties. For example, certain N-substituted benzamide compounds have demonstrated promising antibacterial activities, warranting further investigation as potential antimicrobials (Patel & Dhameliya, 2010). Additionally, novel pyrazolopyrimidines derivatives have been identified as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds (Rahmouni et al., 2016).

Antimicrobial and Antitumor Applications

Compounds within the same chemical family have been explored for their antimicrobial and antitumor effects. Some have shown considerable biocidal properties against a range of bacteria and fungi, highlighting their potential as new therapeutic agents (Youssef et al., 2011). Moreover, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for antitumor activity, with some showing potent inhibitory effects on cancer cell lines, further underscoring the medicinal chemistry relevance of these compounds (Abdellatif et al., 2014).

Wirkmechanismus

The compound acts as a direct inhibitor of the coagulation enzyme Factor Xa (FXa), which is a promising target for antithrombotic therapy . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Eigenschaften

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-16(14-9-15-21(19-14)7-4-8-24-15)18-10-13-11-20(17(23)25-13)12-5-2-1-3-6-12/h1-3,5-6,9,13H,4,7-8,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLZTKLHBAFCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.